(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO6/c1-20-12-6-5-7-13(16(12)23-4)24-17(19)10-8-14(21-2)15(22-3)9-11(10)18/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIWWXIXHXLQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2Br)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,4-Dimethoxytoluene
The first step involves directed bromination of 3,4-dimethoxytoluene using a sulfuric acid (H₂SO₄)/hydrogen peroxide (H₂O₂)/metal bromide system. This method replaces traditional bromine (Br₂) with safer reagents, minimizing toxicity and improving handling.
Reaction Conditions :
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Molar Ratios : 3,4-Dimethoxytoluene : H₂SO₄ : H₂O₂ : NaBr/KBr = 1.0 : 0.5–0.8 : 1.0–1.2 : 1.0–1.2
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Temperature : 30–60°C
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Time : 2–4 hours
The methyl group in 3,4-dimethoxytoluene reduces steric hindrance compared to aldehyde or carboxyl groups, enhancing bromination selectivity at the C-2 position. Post-reaction workup involves quenching excess H₂O₂ with sodium bisulfite (NaHSO₃), followed by ethyl acetate extraction and solvent evaporation. This yields 2-bromo-4,5-dimethoxytoluene with >95% purity and ~97% yield.
Key Data :
| Temperature (°C) | H₂SO₄ (equiv) | H₂O₂ (equiv) | Yield (%) |
|---|---|---|---|
| 30 | 0.5 | 1.0 | 95 |
| 60 | 0.8 | 1.2 | 97 |
Oxidation to 2-Bromo-4,5-Dimethoxybenzoic Acid
The brominated toluene derivative is oxidized using potassium permanganate (KMnO₄) under phase-transfer catalysis by tetrabutylammonium bromide (TBAB).
Reaction Conditions :
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Molar Ratios : 2-Bromo-4,5-dimethoxytoluene : KMnO₄ : TBAB = 1.0 : 3.0–3.5 : 0.02–0.10
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Temperature : 50–90°C
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Time : 5–6 hours
Optimal yields (92–93%) are achieved at 80–85°C, with lower temperatures (<50°C) resulting in incomplete reactions and higher temperatures (>90°C) increasing byproduct formation. Post-reaction filtration removes MnO₂ residues, and acidification with HCl precipitates the product.
Characterization Data :
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¹H NMR (CDCl₃) : δ 7.58 (s, 1H), 7.14 (s, 1H), 3.94 (s, 3H), 3.92 (s, 3H)
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¹³C NMR (CDCl₃) : δ 56.1, 56.4, 114.7, 115.5, 117.3, 121.2, 147.8, 152.8, 170.7
Esterification with 2,3-Dimethoxyphenol
Coupling Reagents and Conditions
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with 2,3-dimethoxyphenol.
Reaction Protocol :
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Dissolve 2-bromo-4,5-dimethoxybenzoic acid (1 equiv) and 2,3-dimethoxyphenol (1.2 equiv) in anhydrous dichloromethane (DCM).
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Add DCC (1.5 equiv) and DMAP (0.1 equiv) at 0°C.
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Stir at room temperature for 12–24 hours.
Workup :
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Filter precipitated dicyclohexylurea (DCU).
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Wash organic layer with 1M HCl, saturated NaHCO₃, and brine.
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Purify via flash chromatography (hexane/ethyl acetate gradient).
Optimization and Challenges
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Excess Phenol : Using 1.2 equivalents of 2,3-dimethoxyphenol ensures complete conversion of the acid.
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Solvent Choice : Anhydrous DCM minimizes side reactions like hydrolysis.
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Catalyst Load : DMAP at 0.1 equivalents accelerates the reaction without side product formation.
Characterization Data :
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¹H NMR (CDCl₃) : δ 7.37 (s, 1H, benzoate), 6.75–7.31 (m, 3H, dimethoxyphenyl)
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HRMS : [M-H]⁻ calculated for C₁₇H₁₅BrO₆: 417.0123; found: 417.0119
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry
(2,3-Dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions: Methoxy groups can be oxidized to form quinones.
- Reduction Reactions: The ester group can be reduced to generate corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) .
Biology
Research indicates that this compound may exhibit biological activities such as antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological molecules and potential therapeutic effects .
Medicine
In medicinal chemistry, this compound is being investigated for its role as a pharmacological tool . Its unique structure allows it to be a candidate for drug development targeting specific diseases .
Industry
This compound finds utility in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for developing new industrial applications, particularly in the synthesis of compounds with desirable properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of derivatives of this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated that it exhibited notable activity against several bacterial strains, highlighting its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate with three related compounds, focusing on substituent effects, reactivity, and applications.
Substituent Effects and Reactivity
Table 1: Structural and Functional Comparisons
Key Observations:
Steric vs. Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound imposes significant steric hindrance, analogous to its role in benzodiazepine derivatives (e.g., Compound 1a, where methoxy groups limit acylation to the amine site) .
Acylation Behavior: Unlike Compound 1b, which undergoes phenolic acylation under reflux, the target compound’s esterification likely prioritizes electronic stabilization (bromine’s electron-withdrawing effect) over steric factors, though experimental confirmation is needed.
Medicinal Chemistry Relevance : While the patent compound (Example 321) leverages fluorine and iodine for bioactivity, the bromine and methoxy groups in the target compound may offer distinct pharmacokinetic profiles, such as altered solubility or metabolic stability .
Research Findings and Mechanistic Insights
Stability and Reactivity Trends
- Thermal Stability : Methoxy groups generally enhance thermal stability, but the bromine atom may introduce susceptibility to nucleophilic substitution under harsh conditions.
- Hydrolytic Sensitivity : The ester linkage is prone to hydrolysis under acidic or basic conditions, with kinetics influenced by electron-withdrawing substituents (Br) and steric protection (methoxy groups).
Biological Activity
(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C17H17BrO6. It is a derivative of benzoic acid characterized by the presence of methoxy groups and a bromine atom on its aromatic rings. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound can be synthesized through the esterification of 2,3-dimethoxyphenol with 2-bromo-4,5-dimethoxybenzoic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The synthesis process yields a product that displays distinct chemical reactivity due to its unique structure, making it valuable for various research applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival. For instance, it has shown potential in reducing the viability of ovarian cancer cells in vitro, indicating its role as a candidate for further drug development .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is necessary to clarify these interactions and their implications for therapeutic applications .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Anticancer Activity : A study focused on the effects of this compound on SKOV-3 ovarian cancer cells showed significant decreases in cell growth when treated continuously with the compound. The study suggested that this effect is likely due to an adaptive response leading to increased signaling pathways that inhibit cellular growth .
- Antimicrobial Efficacy : In another study assessing antimicrobial properties, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-4,5-dimethoxybenzoic acid | Bromine and methoxy groups | Moderate antimicrobial activity |
| 2-Methoxyphenyl benzoate | Single methoxy group | Limited anticancer activity |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Psychoactive properties | Known for abuse potential; limited medicinal use |
This table illustrates that while similar compounds may share some structural features or biological activities, this compound's unique combination of substituents contributes to its distinct biological profile.
Q & A
Q. What are the recommended methods for synthesizing (2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate?
Synthesis typically involves esterification between 2-bromo-4,5-dimethoxybenzoic acid and 2,3-dimethoxyphenol. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Regioselective bromination : Bromine or NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and crystallographic methods:
Q. What are the critical purification considerations for this compound?
- Short shelf life : Store under inert atmosphere (argon) at −20°C to prevent degradation via hydrolysis or oxidation .
- Chromatographic challenges : Optimize solvent polarity to separate closely related dimethoxybenzene byproducts .
Advanced Research Questions
Q. How does bromine’s electronic effects influence reactivity in further functionalization?
The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a potential leaving group. Key considerations:
- Nucleophilic aromatic substitution (SNAr) : Methoxy groups at positions 4 and 5 activate the ring toward substitution at position 2, but steric hindrance may limit reactivity .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh)) and optimized base (e.g., NaCO) .
Q. What strategies mitigate instability during kinetic studies?
Q. How can computational modeling predict regioselectivity in derivative synthesis?
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .
Q. What are the optimal conditions for studying its interaction with enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
